molecular formula C20H13BrN2O2 B3967386 2-(2-Bromophenyl)-3-(4-hydroxyphenyl)quinazolin-4-one

2-(2-Bromophenyl)-3-(4-hydroxyphenyl)quinazolin-4-one

Cat. No.: B3967386
M. Wt: 393.2 g/mol
InChI Key: NBFRDVCZNRAKCS-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-3-(4-hydroxyphenyl)quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a bromophenyl group and a hydroxyphenyl group attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-3-(4-hydroxyphenyl)quinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoaniline and 4-hydroxybenzaldehyde.

    Condensation Reaction: The first step involves the condensation of 2-bromoaniline with 4-hydroxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization under acidic or basic conditions to form the quinazolinone core.

    Final Product: The final product, this compound, is obtained after purification, typically through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-3-(4-hydroxyphenyl)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phenyl-substituted quinazolinones.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-3-(4-hydroxyphenyl)quinazolin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4-one: Lacks the bromine and hydroxy groups, which may result in different biological activities.

    2-(2-Chlorophenyl)-3-(4-hydroxyphenyl)quinazolin-4-one: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Bromophenyl)-3-(4-methoxyphenyl)quinazolin-4-one: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

2-(2-Bromophenyl)-3-(4-hydroxyphenyl)quinazolin-4-one is unique due to the presence of both bromine and hydroxy groups, which may confer distinct chemical reactivity and biological properties compared to its analogs.

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-bromophenyl)-3-(4-hydroxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O2/c21-17-7-3-1-5-15(17)19-22-18-8-4-2-6-16(18)20(25)23(19)13-9-11-14(24)12-10-13/h1-12,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFRDVCZNRAKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3Br)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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